2-Chloro-5-iodobenzaldehyde

Übersicht

Beschreibung

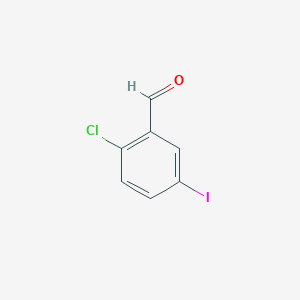

2-Chloro-5-iodobenzaldehyde is an aromatic aldehyde with the molecular formula C7H4ClIO. It is a compound of interest in organic synthesis due to its unique reactivity and the presence of both chlorine and iodine substituents on the benzene ring . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-iodobenzaldehyde typically involves the iodination of 2-chlorobenzaldehyde. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine is introduced at the meta position relative to the aldehyde group due to the electron-withdrawing effect of the chlorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and precise control of temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-5-iodobenzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form 2-Chloro-5-iodobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol, 2-Chloro-5-iodobenzyl alcohol, using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Major Products:

Oxidation: 2-Chloro-5-iodobenzoic acid.

Reduction: 2-Chloro-5-iodobenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

1.1. Precursor for Complex Molecules

2-Chloro-5-iodobenzaldehyde serves as a valuable intermediate in the synthesis of complex organic molecules. Its functional groups allow for various reactions such as nucleophilic substitutions and coupling reactions. For example, it can undergo palladium-catalyzed cross-coupling reactions to form more complex structures, including polysubstituted indenes.

1.2. Synthesis of Amido-Indenones

Recent studies have demonstrated the use of this compound in the annulation reaction with ynamides to produce 2,3-disubstituted amido-indenones. This reaction showcases the compound's versatility and efficiency in generating valuable scaffolds for further chemical transformations .

2.1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activities against various pathogens, including Mycobacterium tuberculosis. The structural modifications of this compound can enhance its efficacy and selectivity, making it a candidate for developing new antimicrobial agents .

2.2. Antiviral Activity

Compounds derived from this compound have been investigated for their antiviral properties, particularly against HIV. Studies have shown that certain derivatives possess significant activity with low toxicity profiles, suggesting potential therapeutic applications in antiviral drug development .

Material Science Applications

3.1. Functional Materials

The unique electronic properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors and sensors. Its ability to form stable films can be exploited in electronic devices.

3.2. Photocurable Resins

Due to its reactive functional groups, this compound can be incorporated into photocurable resins used in 3D printing and coatings, enhancing the mechanical properties and curing efficiency of these materials.

Case Studies

Wirkmechanismus

The mechanism of action of 2-Chloro-5-iodobenzaldehyde depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the aldehyde group and the halogen substituents, which influence the compound’s electrophilicity and nucleophilicity. The molecular targets and pathways involved vary based on the specific reactions and applications .

Vergleich Mit ähnlichen Verbindungen

2-Chlorobenzaldehyde: Lacks the iodine substituent, making it less reactive in certain substitution reactions.

5-Iodobenzaldehyde: Lacks the chlorine substituent, affecting its reactivity and the types of reactions it can undergo.

2-Bromo-5-iodobenzaldehyde: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.

Uniqueness: 2-Chloro-5-iodobenzaldehyde is unique due to the presence of both chlorine and iodine substituents, which provide a distinct reactivity profile. This makes it a valuable intermediate in the synthesis of various complex molecules, offering versatility in chemical transformations .

Biologische Aktivität

2-Chloro-5-iodobenzaldehyde is an organic compound characterized by the presence of both chlorine and iodine substituents on a benzaldehyde moiety. This structural arrangement significantly influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₄ClI O. The compound features:

- Chlorine atom at the 2-position

- Iodine atom at the 5-position

- Aldehyde functional group (-CHO)

These halogen substituents can enhance the compound's interaction with various biological targets, potentially leading to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen atoms may increase the compound's binding affinity, influencing various biochemical pathways. Research suggests that similar compounds can act as inhibitors or activators of specific enzymes, affecting metabolic processes within cells.

Antimicrobial Properties

Studies have indicated that compounds with similar structures to this compound exhibit antimicrobial properties. The presence of halogens often enhances the ability of these compounds to disrupt microbial cell membranes or interfere with metabolic pathways, making them potential candidates for developing new antimicrobial agents.

Case Studies and Research Findings

- Inhibition Studies : A study focused on halogenated benzaldehydes demonstrated that compounds with chlorine and iodine substituents effectively inhibited the growth of small-cell lung cancer cells. The study reported IC50 values in the nanomolar range, indicating potent activity against tumor cells .

- Mechanistic Insights : Research on similar compounds highlighted their mechanism involving the induction of apoptosis through the activation of caspases and cleavage of PARP, markers associated with programmed cell death . Although direct studies on this compound are scarce, these findings provide a framework for understanding its potential biological effects.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Bromo-5-iodobenzaldehyde | C₇H₄BrI O | Contains bromine instead of chlorine |

| 4-Chloro-3-iodobenzaldehyde | C₇H₄ClI O | Chlorine at para position |

| 2-Chloro-4-fluorobenzaldehyde | C₇H₄ClF O | Contains fluorine instead of iodine |

| This compound | C₇H₄ClI O | Unique arrangement enhances reactivity |

Eigenschaften

IUPAC Name |

2-chloro-5-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTSJMLJXBCULP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256925-54-9 | |

| Record name | 2-chloro-5-iodobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.